Fmoc-D-Lysine

Description

Significance of D-Amino Acids in Peptide Chemistry and Biological Systems

While L-amino acids are the primary building blocks of proteins in most life forms, D-amino acids, their non-superimposable mirror images, play crucial and distinct roles. biopharmaspec.com In nature, D-amino acids are found in the cell walls of bacteria, providing structural integrity, and are involved in processes like biofilm development and signaling. wikipedia.orgnumberanalytics.comfrontiersin.org For instance, D-alanine and D-glutamate are key components of peptidoglycan, the polymer forming the bacterial cell wall. numberanalytics.com Some marine organisms and even mammals utilize D-amino acids; for example, D-serine acts as a neurotransmitter in the brain, playing a role in memory and learning. biopharmaspec.comwikipedia.orgnumberanalytics.com

In the realm of peptide chemistry, the incorporation of D-amino acids, such as D-lysine, into synthetic peptides offers significant advantages. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation by enzymes that typically recognize and break down L-amino acid sequences. biopharmaspec.comformulationbio.com This enhanced stability leads to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. biopharmaspec.comformulationbio.com The inclusion of D-amino acids can also influence the peptide's conformation, leading to specific folding patterns that can enhance biological activity and receptor affinity. formulationbio.com

Foundational Role of Fmoc Protection in Modern Peptide Synthesis Methodologies

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies heavily on the use of protecting groups to prevent unwanted side reactions. altabioscience.comiris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of an amino acid. altabioscience.comwikipedia.org Its introduction in 1970 by Carpino and Han, and its subsequent widespread adoption, revolutionized peptide synthesis. altabioscience.com

The Fmoc/tBu (tert-butyl) strategy has largely replaced the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method due to its milder reaction conditions. iris-biotech.deamericanpeptidesociety.org The key advantage of the Fmoc group is its stability in acidic conditions and its selective removal by a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.dewikipedia.org This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the iterative removal of the N-terminal Fmoc group. altabioscience.comiris-biotech.de

The process of Fmoc-SPPS involves several key steps:

Attachment : The first Fmoc-protected amino acid is anchored to a solid resin support. iris-biotech.de

Deprotection : The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a base like piperidine. wikipedia.org The cleavage of the Fmoc group can be monitored by UV spectroscopy, allowing for real-time reaction tracking. wikipedia.org

Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly deprotected amino group of the preceding residue, forming a peptide bond. altabioscience.com

Iteration : The deprotection and coupling steps are repeated to elongate the peptide chain. iris-biotech.de

Cleavage : Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

The use of Fmoc-protected amino acids like Fmoc-D-Lys-OH is central to this process, enabling the precise and efficient synthesis of complex peptides. altabioscience.com

Evolution and Current Trajectories of Fmoc-D-Lys-OH Research

Research involving Fmoc-D-Lys-OH has evolved from its fundamental application in peptide synthesis to more specialized and innovative areas. Initially, its primary use was to incorporate D-lysine into peptide chains to enhance their stability and biological activity. biopharmaspec.comformulationbio.com

Current research trajectories for Fmoc-D-Lys-OH and its derivatives are expanding into several key areas:

Peptidomimetics and Drug Development : Fmoc-D-Lys-OH is utilized in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. chemshuttle.com These are being investigated for various therapeutic applications, including the development of neurokinin-1 antagonists and other bioactive compounds. medchemexpress.com

Bioconjugation and Targeted Drug Delivery : The lysine (B10760008) side chain offers a site for modification. By using an orthogonally protected version, such as Fmoc-D-Lys(Boc)-OH, the side-chain amino group can be selectively deprotected and used as a handle for attaching other molecules. evitachem.comchempep.com This is crucial for creating targeted drug delivery systems, where a peptide can be linked to a drug or an imaging agent. chemimpex.com

Branched and Cyclic Peptides : The side-chain amino group of lysine is a common point for creating branched or cyclic peptides. chempep.comchempep.com Fmoc-D-Lys-OH derivatives with orthogonal side-chain protecting groups like ivDde or Mtt are instrumental in synthesizing these complex structures, which often exhibit unique biological activities. chempep.com

Click Chemistry : Newer derivatives of Fmoc-D-Lys-OH are being developed for use in click chemistry, a set of powerful and reliable reactions for joining molecules. medchemexpress.commedchemexpress.com For example, Fmoc-D-Lys(pentynoyl)-OH introduces an alkyne group that can be readily modified. medchemexpress.commedchemexpress.com

Interactive Data Table: Properties of Fmoc-D-Lysine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Fmoc-D-Lys-OH | 110990-08-4 | C21H24N2O4 | 368.4 | Unprotected side chain |

| Fmoc-D-Lys(Boc)-OH | 92122-45-7 | C26H32N2O6 | 468.54 | Boc-protected side chain |

| Fmoc-D-Lys(ivDde)-OH | 1272755-33-5 | C34H42N2O6 | 574.7 | ivDde-protected side chain |

| Fmoc-D-Lys(2-Cl-Z)-OH | 135610-90-1 | C29H29ClN2O6 | 537.0 | 2-Cl-Z-protected side chain |

| Fmoc-D-Lys(pentynoyl)-OH | 2576508-18-2 | C26H28N2O5 | 448.51 | Alkyne-functionalized side chain |

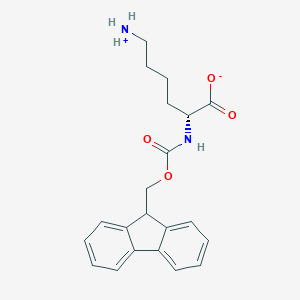

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFMPDOFHQWPI-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317516 | |

| Record name | Fmoc-D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110990-08-4 | |

| Record name | Fmoc-D-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110990-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for Fmoc D Lys Oh and Its Derivatives

Established Protocols in Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Lys-OH

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide assembly, where an amino acid or peptide is covalently attached to an insoluble polymer support and synthesized in a stepwise manner. The Fmoc/tBu strategy is a widely adopted approach in SPPS. iris-biotech.dewikipedia.org In this method, the temporary N-α-amino protecting group, Fmoc, is removed by a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.demasterorganicchemistry.com The side chains of the amino acids are protected by acid-labile groups, such as the tert-butoxycarbonyl (Boc) group for the ε-amino group of lysine (B10760008), which are removed at the end of the synthesis during cleavage from the solid support. iris-biotech.dechempep.com

Optimization of Coupling Reaction Kinetics and Efficiency

The formation of the peptide bond between the carboxyl group of the incoming Fmoc-D-Lys-OH and the free amino group of the resin-bound peptide chain is a critical step. The efficiency and kinetics of this coupling reaction are influenced by several factors, including the choice of coupling reagents, solvent, and temperature.

Common coupling reagents are categorized as carbodiimides (e.g., DCC, DIC) or phosphonium (B103445)/uronium salts (e.g., PyBOP, HBTU, HATU). Uronium salts like TBTU have been shown to offer a good balance of speed and maintenance of stereochemical integrity. For instance, the use of TBTU can result in higher yields and lower racemization compared to carbodiimide-based methods. Microwave-assisted SPPS has also emerged as a technique to enhance the incorporation of sterically hindered amino acids like Fmoc-Lys(Boc)-OH, reducing reaction times and improving yields. chempep.com Furthermore, automated fast-flow peptide synthesizers, which allow for real-time monitoring of Fmoc deprotection via UV-Vis spectroscopy, enable the optimization of coupling cycles and minimization of aggregation. amidetech.com

Table 1: Performance of Common Coupling Agents for Fmoc-D-Lys(Boc)-OH

| Reagent | Reaction Time (h) | Yield (%) | Racemization (%) |

| DCC/HOBt | 2 | 85 | 1.2 |

| PyBOP | 1.5 | 88 | 0.8 |

| TBTU | 1 | 90 | 0.5 |

This table is based on data for the L-isoform but provides a comparative insight into reagent performance.

Mechanisms of Deprotection and Cleavage Chemistry

The process of peptide synthesis involves repeated cycles of deprotection and coupling. In Fmoc-based SPPS, the N-α-Fmoc group is removed at the beginning of each cycle. The mechanism involves treatment with a secondary amine base, most commonly 20% piperidine in DMF. The base abstracts the acidic proton on the fluorenyl ring, leading to a β-elimination reaction that releases the free amine of the peptide and generates a dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance, which is often used to monitor the completion of the deprotection reaction. amidetech.com

The final step in SPPS is the cleavage of the completed peptide from the solid support, which occurs concurrently with the removal of the permanent side-chain protecting groups. For standard Fmoc/tBu strategies, this is achieved by treating the peptide-resin with a strong acid cocktail, typically containing 95% trifluoroacetic acid (TFA). wikipedia.orgchempep.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are included in the cleavage cocktail to trap the reactive carbocations generated from the cleavage of the t-butyl-based protecting groups (like Boc from the lysine side chain) and the resin linker, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine. masterorganicchemistry.com The Boc group deprotection proceeds via protonation, leading to the formation of a stable tertiary carbocation, which then fragments into isobutene and carbon dioxide.

Development of Solution-Phase and Hybrid Synthesis Approaches

While SPPS is the dominant method for peptide synthesis in research settings, solution-phase peptide synthesis (SPPS) remains relevant, particularly for large-scale industrial production. wikipedia.org In solution-phase synthesis, all reactions are carried out in a homogeneous medium, and the intermediates are purified after each step. This can be more laborious than SPPS but can be advantageous for the synthesis of very long peptides or for specific modifications. The use of protecting groups like the benzyloxycarbonyl (Z) group is historically significant in solution-phase synthesis. wikipedia.orgpeptide.comwikipedia.org

Hybrid approaches, which combine elements of both solid-phase and solution-phase synthesis, are also employed. For example, protected peptide fragments can be synthesized on a solid support, cleaved from the resin while still retaining their side-chain protecting groups, and then coupled together in solution. This fragment condensation strategy can be an efficient way to assemble large proteins. Derivatives like Boc-D-Lys(Fmoc)-OH are useful in this context, as the Fmoc group on the side chain can be selectively removed to allow for fragment coupling or other modifications. peptide.compeptide.com

Advancements in Green Chemistry for Fmoc-D-Lys-OH Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. A major focus has been on replacing hazardous solvents like DMF with more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as greener substitutes for DMF in SPPS. chempep.com Efforts are also being made to reduce the volume of reagents used, such as TFA in cleavage cocktails. chempep.com

Furthermore, the development of new protecting groups that are more hydrophilic and soluble in a wider range of solvents, including green solvents, is an active area of research. The MeDmb (methyl dimethylbarbituric acid) protecting group, for example, is designed to have increased hydrophilicity compared to traditional protecting groups, potentially allowing for synthesis in more environmentally friendly solvent systems. iris-biotech.deiris-biotech.de The recovery and recycling of solvents like DMF and DCM through distillation are also becoming more common practices to minimize waste.

Control of Stereochemical Purity and Enantiomeric Integrity in Synthetic Routes

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur at the α-carbon, particularly during the activation and coupling steps. The risk of racemization is influenced by the coupling method, the nature of the amino acid, and the reaction conditions.

For Fmoc-D-Lys-OH, it is crucial to ensure that the D-configuration is preserved throughout the synthesis. The use of uronium/phosphonium-based coupling reagents like HBTU, HATU, and TBTU, often in combination with an additive like HOBt or HOAt, is generally preferred as they are known to suppress racemization compared to some other methods. For example, TBTU has been shown to result in minimal racemization. Careful control of the base concentration and reaction temperature during coupling is also essential. The enantiomeric purity of the final peptide is typically verified using analytical techniques such as chiral gas chromatography or HPLC, and the integrity of the building blocks can be confirmed by methods like polarimetry.

Novel Synthetic Routes for Fmoc-D-Lys-OH and its Functionalized Precursors

Recent advancements in synthetic methodologies have led to the development of efficient routes for producing Fmoc-D-Lys-OH derivatives with a variety of ε-amino protecting groups. These routes are designed to be high-yielding and scalable, catering to the demands of modern peptide chemistry.

A common strategy for synthesizing these derivatives involves a multi-step process that begins with the protection of the ε-amino group of D-lysine, followed by the introduction of the Fmoc group at the α-amino position. For instance, the synthesis of Fmoc-D-Lys(Me,Boc)-OH involves the initial protection of the ε-amino group with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the α-amino group with the Fmoc group using Fmoc chloride. evitachem.com

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable protecting group for the lysine side chain due to its stability under the basic conditions used for Fmoc removal and the acidic conditions for cleavage from the resin. It can be selectively removed using hydrazine. peptide.com A typical synthesis of the L-enantiomer, which can be adapted for the D-enantiomer, involves a two-step process. First, the Boc group is removed from Fmoc-Lys(Boc)-OH using hydrochloric acid in dioxane. The resulting intermediate is then reacted with 2-acetyldimedone in the presence of a base like N,N-diisopropylethylamine (DIPEA) to yield Fmoc-Lys(Dde)-OH. chemicalbook.com

Table 1: Synthesis of Fmoc-L-Lys(Dde)-OH chemicalbook.com

| Step | Reactants | Reagents | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | Fmoc-Lys(Boc)-OH | 4 M HCl | 1,4-dioxane | Room temperature, 2 h | Fmoc-Lys-OH·HCl | Not specified |

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile protecting groups that allow for selective deprotection of the lysine side chain under very mild acidic conditions, leaving other acid-sensitive protecting groups like Boc intact. researchgate.netbeilstein-journals.org This is particularly useful for the on-resin modification of the lysine side chain.

A patented method for the preparation of Fmoc-Lys(Mtt)-OH involves reacting H-Lys-OR with 4-methyltriphenyl chloromethane, followed by acidolysis and saponification to yield H-Lys(Mtt)-OH. This intermediate is then reacted with Fmoc-OSu to obtain the final product. google.com A similar efficient method has been described for the synthesis of Fmoc-Lys(Mmt)-OH. researchgate.net The Mmt group can be cleaved under even milder conditions than the Mtt group. researchgate.net

Table 2: General Synthetic Scheme for Fmoc-Lys(Mtt)-OH google.com

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | H-Lys-OR | 4-methyl triphenyl chloromethane, base | Mtt-Lys(Mtt)-OR |

| 2 | Mtt-Lys(Mtt)-OR | Acid (e.g., TFA, HCl), base (e.g., NaOH) | H-Lys(Mtt)-OH |

The allyloxycarbonyl (Alloc) protecting group is orthogonal to both Fmoc/tBu and Boc/Bzl strategies. It is stable to the reagents used for the removal of these groups but can be selectively cleaved using palladium catalysts. iris-biotech.de This allows for the specific deprotection and modification of the lysine side chain during peptide synthesis. rsc.org The use of Fmoc-D-Lys(Alloc)-OH is advantageous for the synthesis of complex peptides, including cyclic and branched structures. iris-biotech.de

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for peptide modification and conjugation. To utilize this chemistry, Fmoc-D-Lys-OH precursors containing azide (B81097) or alkyne functionalities are required.

Fmoc-D-Lys(N3)-OH is a key building block for introducing an azide group into a peptide sequence. chempep.com The azide group is stable throughout standard solid-phase peptide synthesis (SPPS) protocols and can be selectively reacted with an alkyne-containing molecule at a later stage. chempep.com This allows for the site-specific labeling of peptides with fluorescent probes, polymers, or other bioactive molecules. chempep.comissuu.com

Advanced Applications of Fmoc D Lys Oh in Peptide Science and Engineering

Construction of Complex Peptide Architectures

The dual functionality of the lysine (B10760008) side chain, combined with the proteolytic resistance offered by the D-enantiomer, makes Fmoc-D-Lys-OH a critical component for synthesizing complex, non-linear peptide structures. These architectures often exhibit superior biological activity and stability compared to their linear L-amino acid counterparts.

Design and Synthesis of Branched and Multivalent Peptides

Branched peptides, such as Multiple Antigenic Peptides (MAPs) and peptide dendrimers, are powerful tools for amplifying epitope presentation and enhancing ligand-receptor interactions. The synthesis of these structures relies on a core molecule that provides multiple points for peptide chain elongation. Fmoc-D-Lys-OH, particularly in its bis-Fmoc protected form, Fmoc-D-Lys(Fmoc)-OH, serves as an ideal branching unit. issuu.com

In this strategy, both the α-amino and ε-amino groups of the D-lysine residue are protected with the Fmoc group. During SPPS, after coupling the Fmoc-D-Lys(Fmoc)-OH to the resin, both Fmoc groups are removed simultaneously using a piperidine (B6355638) solution. This exposes two free amino groups, allowing for the concurrent synthesis of two identical or different peptide chains from a single D-lysine core. This process can be repeated to create higher-order dendrimers (e.g., tetravalent or octavalent MAPs). The incorporation of the D-lysine core enhances the resulting branched peptide's resistance to proteases. merel.si Microwave-enhanced SPPS has been shown to significantly accelerate the synthesis of these sterically demanding structures, improving purity and reducing synthesis times. merel.si

The use of orthogonally protected D-lysine derivatives, such as Fmoc-D-Lys(Boc)-OH or Fmoc-D-Lys(ivDde)-OH, allows for the sequential growth of peptide chains or the site-specific attachment of other molecules, creating asymmetric branched structures with diverse functionalities. chempep.comchempep.compeptide.com

Table 1: Comparison of Lysine Derivatives in Branched Peptide Synthesis

| Derivative | Protecting Groups | Deprotection Conditions | Application in Branching |

| Fmoc-D-Lys(Fmoc)-OH | α-Fmoc, ε-Fmoc | Base (e.g., Piperidine) for both | Symmetrical branching, creating two identical peptide chains simultaneously. merel.si |

| Fmoc-D-Lys(Boc)-OH | α-Fmoc, ε-Boc | Base for α-Fmoc; Acid (e.g., TFA) for ε-Boc | Asymmetrical branching; one chain is grown, and the second point is revealed later. chempep.compeptide.com |

| Fmoc-D-Lys(ivDde)-OH | α-Fmoc, ε-ivDde | Base for α-Fmoc; Hydrazine for ε-ivDde | Orthogonal synthesis allowing for side-chain modification or branching under mild conditions. chempep.comsigmaaldrich-jp.com |

Strategies for Cyclic Peptide and Peptidomimetic Formation

Cyclic peptides often exhibit increased receptor binding affinity, selectivity, and metabolic stability compared to their linear analogues. Fmoc-D-Lys-OH is a key building block in several cyclization strategies, primarily due to its side-chain amino group, which can act as a nucleophile for macrocyclization. The incorporation of a D-amino acid like D-lysine can also help induce specific turns in the peptide backbone, facilitating cyclization. nih.govresearchgate.net

Common cyclization strategies involving D-lysine include:

Side-Chain-to-Tail Cyclization: The ε-amino group of a D-lysine residue can be linked to the C-terminal carboxyl group of the peptide chain. qyaobio.com This is achieved by keeping the lysine side-chain protecting group (e.g., Boc or Mtt) intact during chain assembly and removing it on-resin prior to cyclization.

Side-Chain-to-Side-Chain Cyclization: A lactam bridge can be formed between the ε-amino group of D-lysine and the side-chain carboxyl group of an acidic amino acid like D- or L-aspartic acid or glutamic acid. qyaobio.com This requires the use of orthogonal protecting groups on both side chains that can be selectively removed on the solid support. For example, using Fmoc-D-Lys(Mtt)-OH and Fmoc-Asp(OAll)-OH allows for selective deprotection and subsequent amide bond formation.

Stapled Peptides: While often involving two cysteine or unnatural amino acids, lysine side chains can be used to create cyclic structures via bifunctional linkers. rsc.org Using Fmoc-D-Lys-OH derivatives with bioorthogonal handles, such as azides (Fmoc-D-Lys(N3)-OH) or alkynes (Fmoc-D-Lys(pentynoyl)-OH), allows for cyclization using click chemistry (CuAAC or SPAAC). chempep.comiris-biotech.de This approach provides stable, triazole-based cyclic peptidomimetics.

The choice of protecting group for the D-lysine side chain is critical and dictates the cyclization strategy.

Table 2: Orthogonal Protecting Groups for D-Lysine in Peptide Cyclization

| Protecting Group | Chemical Name | Cleavage Reagent | Orthogonal To |

| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) | Fmoc, Mtt, ivDde |

| Mtt | 4-Methyltrityl | Dilute TFA in DCM | Fmoc, Boc, ivDde |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Fmoc, Boc, Mtt, Trt |

| Alloc | Allyloxycarbonyl | Pd(PPh3)4 / Phenylsilane | Fmoc, Boc, Trt |

Site-Specific Incorporation of Modified Lysine Residues into Peptide Chains

The ability to introduce modifications at specific sites within a peptide is crucial for studying structure-activity relationships and developing peptide-based tools and therapeutics. Fmoc-D-Lys-OH, when used with an orthogonal protecting group on its side chain, provides a "handle" for such modifications. chempep.comsigmaaldrich-jp.com The D-configuration of the lysine residue can provide metabolic stability to the peptide, which is particularly important for in vivo applications. nih.govresearchgate.net

The most common strategy involves synthesizing a peptide chain using standard Fmoc-SPPS and incorporating a derivative like Fmoc-D-Lys(ivDde)-OH or Fmoc-D-Lys(Mtt)-OH at the desired position. sigmaaldrich-jp.com After the linear sequence is complete, the side-chain protecting group is selectively removed while the peptide remains anchored to the solid support. The now-free ε-amino group of the D-lysine can be acylated with various molecules, including:

Fluorophores or Quenchers: For creating probes for fluorescence resonance energy transfer (FRET) assays.

Biotin (B1667282): For affinity purification or detection applications. sigmaaldrich.com

Polyethylene Glycol (PEG): For improving solubility and pharmacokinetic profiles (PEGylation).

Lipids: To enhance membrane association and cellular uptake.

Post-Translational Modification (PTM) Mimics: To study the effects of modifications like methylation or acetylation on protein function. sigmaaldrich.com

This on-resin modification approach is highly efficient and avoids purification challenges associated with modifying peptides in solution. sigmaaldrich-jp.com

Fmoc-D-Lys-OH in Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry techniques, such as the one-bead-one-compound (OBOC) method, are used to generate vast libraries of peptides for screening against biological targets. nih.govnih.gov The "split-and-mix" synthesis strategy is a cornerstone of this approach, where resin beads are divided into portions, coupled with a specific amino acid, and then recombined. nih.govqyaobio.com

Fmoc-D-Lys(Boc)-OH and other Fmoc-protected D-amino acids are frequently included in these libraries. nih.govmit.edu Their inclusion serves two primary purposes:

Increased Diversity: The incorporation of D-amino acids dramatically expands the chemical space of the library beyond the 20 proteinogenic L-amino acids.

Enhanced Stability: Peptides identified from these libraries that contain D-amino acids are inherently more resistant to proteolysis, making them more viable as drug leads. researchgate.net

In a typical OBOC library synthesis, Fmoc-D-Lys(Boc)-OH is treated like any other Fmoc-amino acid building block. It is coupled to a portion of the beads in a given synthetic cycle using standard activators like HBTU or HATU. nih.govnih.gov The resulting libraries can contain millions of unique peptide sequences, some of which feature D-lysine at various positions. These libraries are then screened for binding to a target protein, and the identity of the peptide on the "hit" beads is determined, often by mass spectrometry.

Protein Engineering and Modification via Fmoc-D-Lys-OH Derived Peptides

Peptides containing D-amino acids can be used to modulate the function of natural proteins. The incorporation of D-amino acids, such as D-lysine, into peptides makes them resistant to degradation by cellular proteases, which is a significant advantage for therapeutic applications. researchgate.net While direct protein engineering often involves genetic methods, peptides synthesized with Fmoc-D-Lys-OH can be used as external agents to bind and modify proteins or to serve as templates for creating protein mimetics.

One key application is in the development of stable peptide inhibitors. If a natural L-peptide is known to bind to a protein target but is quickly degraded, a synthetic version can be made where one or more L-amino acids are replaced with their D-counterparts. Replacing a key lysine residue with D-lysine can help maintain the necessary charge for binding while protecting a potential cleavage site. researchgate.net

Furthermore, peptides containing orthogonally protected D-lysine residues can be synthesized and then conjugated to larger proteins. For instance, a D-lysine-containing peptide with a unique reactive handle can be used to site-specifically attach a payload (like a drug or imaging agent) to a target protein that has been engineered with a complementary reactive group. The D-amino acid content of the peptide linker enhances the stability of the entire conjugate. issuu.com

Fmoc D Lys Oh in Bioconjugation and Chemical Biology

Strategies for Site-Specific Bioconjugation and Functionalization

Site-specific modification of peptides and proteins is crucial for developing precisely functionalized biomolecules. Fmoc-D-Lys-OH is instrumental in these strategies, as its side-chain ε-amino group can be selectively functionalized to introduce a variety of moieties for conjugation. chempep.com By incorporating Fmoc-D-Lys-OH into a peptide sequence, a specific point of attachment is created, allowing for the controlled introduction of probes, drugs, or other molecules. chemimpex.com Derivatives where the ε-amino group is pre-functionalized, such as with Boc or other orthogonal protecting groups like Dde, ivDde, Mtt, or Aloc, allow for selective deprotection and subsequent modification at a specific site on the peptide chain. chempep.comsigmaaldrich.comiris-biotech.de

Table 1: Orthogonal Protecting Groups for the ε-Amino Group of Fmoc-D-Lysine

| Protecting Group | Chemical Name | Deprotection Conditions | Key Features |

|---|---|---|---|

| Boc | tert-butoxycarbonyl | Acidic conditions (e.g., TFA) peptide.com | Standard, robust protection; compatible with acid-labile resins. |

| Dde / ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl / isovaleryl | 2% Hydrazine in DMF sigmaaldrich.com | Allows for selective deprotection under mild, neutral conditions, enabling sequential modification. sigmaaldrich.com |

| Mtt | 4-Methyltrityl | Mildly acidic conditions (e.g., 1% TFA in DCM) sigmaaldrich.com | Offers selective removal for orthogonal strategies, useful in branched peptide synthesis. chempep.com |

| Aloc | Allyloxycarbonyl | Palladium(0) catalysts iris-biotech.de | Compatible with both Fmoc/tBu and Boc/Bzl strategies, providing further orthogonality. iris-biotech.de |

Click chemistry reactions are renowned for their high efficiency, specificity, and biocompatibility. chempep.com To utilize these reactions, the lysine (B10760008) side chain must be modified to bear either an azide (B81097) (-N₃) or an alkyne group. Fmoc-D-Lys-OH derivatives are central to this approach. For instance, Fmoc-D-Lys(N₃)-OH incorporates an azide group, making it ready for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.commedchemexpress.com The azide group is stable under standard SPPS conditions, allowing for straightforward synthesis of azide-modified peptides. sigmaaldrich.comchempep.com These peptides can then be "clicked" onto molecules containing a corresponding alkyne (for CuAAC and SPAAC) or a strained cyclooctyne (B158145) like DBCO or BCN (for SPAAC). medchemexpress.comresearchgate.net This enables the precise attachment of various entities, including fluorescent probes and therapeutic agents. chempep.com Similarly, derivatives like Fmoc-D-Lys(pentynoyl)-OH introduce a terminal alkyne, preparing the peptide for conjugation with azide-containing molecules. medchemexpress.com

Table 2: Fmoc-D-Lys-OH Derivatives for Click Chemistry

| Derivative Name | Functional Group | Click Reaction Application |

|---|---|---|

| Fmoc-D-Lys(N₃)-OH | Azide (-N₃) | CuAAC, SPAAC chempep.commedchemexpress.com |

| Fmoc-D-Lys(pentynoyl)-OH | Terminal Alkyne | CuAAC, SPAAC medchemexpress.com |

Biotinylation is a widely used bioorthogonal labeling technique due to the extraordinarily strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. chempep.comissuu.com Fmoc-D-Lys(Biotin)-OH is a key reagent for this purpose, allowing for the direct incorporation of a biotinylated D-lysine residue during Fmoc-based SPPS. sigmaaldrich.comscientificlabs.ie This creates specifically labeled peptides that can be used as high-affinity probes in a variety of biochemical assays. chempep.com The detection of these biotinylated peptides using enzyme- or fluorophore-conjugated streptavidin can significantly amplify the signal compared to direct labeling of the peptide. chempep.com

Beyond biotin, the ε-amino group of the D-lysine side chain can be conjugated to other labels. medchemexpress.com For example, Fmoc-Lys(5-FITC)-OH is used to incorporate the fluorescent dye fluorescein (B123965) isothiocyanate, creating fluorescently labeled peptides for imaging and tracking studies. medchemexpress.com These bioorthogonal labeling strategies are fundamental for creating customized tools for biological research.

Applications of Click Chemistry (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC))

Development of Peptide-Based Probes for Biological Research

Peptide-based probes are indispensable tools for studying complex biological processes. chempep.com The synthesis of these probes often relies on the site-specific incorporation of functional moieties, a process facilitated by Fmoc-D-Lys-OH and its derivatives. researchgate.netchempep.com By incorporating a D-lysine, the resulting peptide probe gains resistance to proteases, which enhances its stability and bioavailability for in vivo studies.

Biotinylated peptides synthesized with Fmoc-D-Lys(Biotin)-OH serve as probes for identifying protein binding partners, purification, and detection assays. chempep.comissuu.com Fluorescently labeled probes, created using derivatives like Fmoc-Lys(FITC)-OH, are used for cellular imaging and tracking protein localization. medchemexpress.com In one study, a photosensitizer dye was attached to a lysine scaffold to create a targeted probe for photodynamic therapy, demonstrating the modular approach enabled by these building blocks. ambeed.com The ability to introduce functionalities like azides or alkynes also allows for the post-synthetic modification of peptides with a wide range of reporter groups, further expanding the toolkit for creating sophisticated biological probes. chempep.comresearchgate.net

Table 3: Examples of Peptide-Based Probes Derived from Fmoc-D-Lys-OH

| Probe Type | Fmoc-D-Lys Derivative Used | Research Application |

|---|---|---|

| Biotinylated Probe | Fmoc-D-Lys(Biotin)-OH sigmaaldrich.com | Affinity purification, detection assays with streptavidin. chempep.com |

| Fluorescent Probe | Fmoc-Lys(5-FITC)-OH medchemexpress.com | Cellular imaging, fluorescence-based binding studies. medchemexpress.com |

| Clickable Probe | Fmoc-D-Lys(N₃)-OH chempep.com | Post-synthetic labeling with alkyne-modified reporters for imaging or functional studies. chempep.commedchemexpress.com |

| Photosensitizer Probe | Fmoc-D-Lys-OH ambeed.com | Targeted photodynamic therapy and imaging. ambeed.com |

Synthesis of Hybrid Biomolecules for Functional Studies

Fmoc-D-Lys-OH is a cornerstone in the construction of complex hybrid biomolecules designed for advanced functional studies and therapeutic applications. chempep.com These hybrids combine the properties of peptides with other molecular entities like drugs, polymers, or lipids. chempep.comiris-biotech.de The D-lysine residue provides a specific conjugation site and enhances the metabolic stability of the final construct. google.com

A prominent application is in the development of peptide-drug conjugates (PDCs). rsc.org Researchers have used Fmoc-D-Lys-OH to link cytotoxic drugs to targeting peptides, aiming to deliver the therapeutic agent specifically to cancer cells and improve efficacy. rsc.org Another strategy involves using Fmoc-D-Lys-OH to create albumin-binding drug conjugates, which can extend the half-life of the attached drug in the bloodstream. google.com The lysine side chain can also be acylated with fatty acids (lipidation) to improve the pharmacokinetic properties of peptide therapeutics. iris-biotech.de These examples highlight the role of Fmoc-D-Lys-OH as a versatile linker and scaffold for creating multifunctional hybrid biomolecules for pharmaceutical research and chemical biology. chemimpex.com

Research Avenues in Drug Discovery and Therapeutics Utilizing Fmoc D Lys Oh

Design and Synthesis of Peptide-Based Therapeutics

The incorporation of Fmoc-D-Lys-OH into peptide sequences is a key strategy for enhancing the therapeutic potential of peptide-based drugs. chemimpex.comevitachem.com The D-lysine residue confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the in vivo stability and bioavailability of the peptide. mdpi.comnih.gov Furthermore, the ε-amino group of the lysine (B10760008) side chain provides a versatile handle for various chemical modifications, such as the attachment of fatty acids (lipidation) to improve membrane permeability or the conjugation of other functional moieties. chemimpex.comchempep.com

Table 1: Key Features of Fmoc-D-Lys-OH in Peptide-Based Therapeutics

| Feature | Description | Significance in Drug Design |

| D-Enantiomer | The unnatural stereoisomer of lysine. | Confers resistance to enzymatic degradation, increasing the peptide's half-life in the body. mdpi.comnih.gov |

| Fmoc Protecting Group | A base-labile protecting group for the α-amino group. | Essential for controlled, stepwise peptide synthesis using Fmoc-based SPPS. chemimpex.comchemimpex.com |

| Lysine Side Chain | Contains a primary amine (ε-amino group). | Allows for various modifications, such as pegylation, lipidation, or conjugation to other molecules to enhance therapeutic properties. chemimpex.comchempep.com |

Fmoc-D-Lys-OH is a valuable component in the design of targeted drug delivery systems, particularly in oncology. chemimpex.com By incorporating D-lysine into a peptide backbone, researchers can create stable carriers for cytotoxic drugs. The lysine side chain can be functionalized with targeting ligands, such as peptides that bind to receptors overexpressed on cancer cells, or with imaging agents. chemimpex.comchempep.com This approach allows for the selective delivery of therapeutic agents to tumor tissues, potentially minimizing off-target toxicity. chemimpex.com For instance, lipidation of peptides containing D-lysine can enhance their ability to cross cell membranes, facilitating the intracellular delivery of conjugated drugs. chemimpex.com

The rise of antibiotic-resistant bacteria has spurred research into novel antimicrobial peptides (AMPs). The incorporation of D-amino acids, including D-lysine, is a well-established strategy to enhance the stability and efficacy of AMPs. cdnsciencepub.comfrontiersin.org By replacing L-lysine with D-lysine in the sequence of natural AMPs, scientists can create analogs that are less susceptible to bacterial proteases. nih.gov This modification can lead to peptides with sustained antimicrobial activity. frontiersin.org The positively charged side chain of lysine is often crucial for the interaction of AMPs with the negatively charged bacterial membrane, a key step in their mechanism of action. mdpi.com Research has shown that substituting L-lysine with D-lysine in certain AMPs can maintain or even improve their activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the field of pain management, Fmoc-D-Lys-OH is utilized in the synthesis of opioid peptidomimetics, which are molecules that mimic the structure and function of natural opioid peptides. The inclusion of D-lysine can help to create more stable and potent ligands for opioid receptors. researchgate.net The lysine side chain can also be used as a point of cyclization to create constrained peptide structures. These cyclic peptides often exhibit enhanced receptor selectivity and improved pharmacological profiles compared to their linear counterparts. researchgate.net

Applications in Antibiotic Development (e.g., Daptomycin Analogs)

Research into Cancer Treatment and Targeted Therapies

Fmoc-D-Lys-OH plays a significant role in the development of targeted cancer therapies. chemimpex.com Peptides containing D-lysine can be designed to act as cell-penetrating peptides (CPPs), which can transport therapeutic cargo, such as small molecule drugs or nucleic acids, into cancer cells. nih.gov The stability of D-lysine-containing peptides makes them robust vehicles for drug delivery. nih.govnih.gov Furthermore, the lysine side chain can be used to attach chemotherapeutic agents, creating peptide-drug conjugates (PDCs) that specifically target cancer cells. chempep.com Research has demonstrated that peptides incorporating D-lysine can exhibit anti-proliferative properties against certain cancer cell lines. nih.gov In some cases, these peptides have been shown to selectively suppress cancer stem cells, which are a subpopulation of tumor cells responsible for therapy resistance and recurrence. nih.gov

Table 2: Applications of Fmoc-D-Lys-OH in Cancer Research

| Application Area | Role of Fmoc-D-Lys-OH | Example Research Finding |

| Targeted Drug Delivery | Incorporation into peptide carriers for cytotoxic drugs. chemimpex.com | D-lysine containing peptides can be functionalized to target receptors overexpressed on tumor cells. chemimpex.com |

| Cell-Penetrating Peptides | Used to construct stable CPPs for intracellular drug delivery. nih.gov | Poly(D-lysine) has been used in nanomaterials for gene delivery in cancer immunotherapy. nih.gov |

| Peptide-Drug Conjugates | The lysine side chain serves as an attachment point for chemotherapeutic agents. chempep.com | D-lysine containing peptides can show anti-proliferative effects on human lung cancer cells. nih.gov |

| Cancer Stem Cell Targeting | Synthesis of peptidomimetics that selectively target cancer stem cells. nih.gov | A peptidomimetic containing D-lysine was shown to selectively suppress lung cancer stem cells. nih.gov |

Development of Diagnostic Tools and Probes

The unique properties of Fmoc-D-Lys-OH are also harnessed in the creation of diagnostic tools and molecular probes. chemimpex.com The lysine side chain provides a convenient site for the attachment of fluorescent dyes, biotin (B1667282), or other reporter molecules. chempep.com This allows for the synthesis of labeled peptides that can be used to visualize and track biological processes. For example, D-lysine-containing peptides can be labeled and used as probes to study cellular uptake mechanisms or to detect specific biomarkers. rsc.org The stability of these probes is enhanced by the presence of the D-amino acid, ensuring their integrity in biological assays. rsc.org

Vaccine Development Research

In the field of vaccinology, Fmoc-D-Lys-OH is used in the synthesis of peptide-based vaccines. chemimpex.comchempep.com These vaccines often consist of a peptide epitope (a part of a protein from a pathogen that is recognized by the immune system) linked to a carrier molecule or an adjuvant to enhance the immune response. The lysine side chain in the peptide epitope or in a linker region can be used for conjugation to these other components. chempep.com The incorporation of D-lysine can increase the stability of the peptide antigen, leading to a more sustained presentation to the immune system and potentially a stronger and more durable immune response. nih.gov Lipidated peptide vaccines, where a fatty acid is attached to a lysine residue, have also been developed to improve their self-adjuvanting properties. chemimpex.combeilstein-journals.org

Fmoc D Lys Oh in Advanced Materials Science and Supramolecular Chemistry

Self-Assembly Behavior of Fmoc-Amino Acid Systems

The self-assembly of Fmoc-amino acids into ordered nanostructures is a process governed by a delicate balance of non-covalent forces. nih.govbeilstein-journals.org These interactions, including hydrogen bonding, π–π stacking, hydrophobic effects, and van der Waals forces, dictate the formation of higher-order architectures from simple molecular precursors. nih.govmdpi.com

The primary driving forces behind the assembly of most Fmoc-amino acid systems are hydrogen bonding and π–π stacking. acs.org The Fmoc group itself is crucial, not only as a protecting group in peptide synthesis but also as a key driver of the self-assembly process through aromatic stacking interactions. acs.orgnih.gov The large, planar surface of the fluorenyl rings facilitates strong π–π interactions, which encourage the molecules to stack upon one another. acs.org This stacking is often complemented by hydrogen bonds that form between the carbamate (B1207046) groups of the Fmoc moiety and the carboxylic acid terminals of the amino acids, as well as between the amide bonds in dipeptide or polypeptide systems. mdpi.comacs.org

The interplay of these forces leads to the formation of various one-dimensional (1D) nanostructures, such as nanofibers, nanotubes, and ribbons. mdpi.comacs.org These elongated structures can entangle to form a three-dimensional (3D) network that immobilizes the solvent, resulting in the formation of a hydrogel. mdpi.com The specific morphology of the resulting nanostructure is highly dependent on the chemical nature of the amino acid side chain, the pH of the solution, and the solvent used. acs.orgsemanticscholar.org For instance, studies have shown that Fmoc-protected aromatic amino acids like Fmoc-Phe-OH and Fmoc-Tyr-OH tend to form nanofibers, while Fmoc-Trp-OH can self-assemble into nanoparticles. acs.org

| Driving Force | Description | Role in Self-Assembly |

| π–π Stacking | Non-covalent interaction between aromatic rings. | The fluorenyl groups of the Fmoc moiety provide a strong impetus for stacking, initiating the organization of molecules. acs.orgsemanticscholar.org |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Stabilizes the supramolecular structure, often directing the unilateral growth of fibrils. mdpi.comacs.org Occurs between carbamate, carboxyl, and amide groups. mdpi.com |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | The Fmoc group and nonpolar amino acid side chains contribute to the hydrophobic collapse that drives aggregation. nih.govbeilstein-journals.org |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Provide additional stability to the overall assembled structure. mdpi.com |

Engineering of Low Molecular Weight Gelators (LMWGs) from Fmoc-D-Lys-OH Derivatives

Low Molecular Weight Gelators (LMWGs) are small molecules capable of self-assembling in a solvent to create a fibrillar network, resulting in gel formation. Fmoc-amino acids are a prominent class of LMWGs, and derivatives of Fmoc-Lysine have shown particularly interesting and potent gelation properties. acs.orgnih.gov The lysine (B10760008) side chain offers an additional site for modification, allowing for the introduction of a second Fmoc group to create di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH). acs.orgmdpi.com

The presence of two Fmoc groups significantly enhances the potential for π-π stacking and hydrophobic interactions, while the core amino acid structure maintains hydrogen bonding capabilities. nih.govmdpi.com This dual-Fmoc modification has been shown to produce "hypergelators"—molecules that can form gels at exceptionally low concentrations. mdpi.comresearchgate.netresearchgate.net For example, the dipeptide Fmoc-Lys(Fmoc)-Asp was reported to form a hydrogel at a critical gelation concentration (CGC) of just 0.002 wt%. researchgate.netfrontiersin.org The self-assembly of this molecule involves a unique two-step process, highlighting the complex assembly pathways that can be engineered. researchgate.netresearchgate.net

The properties of these LMWGs can be further tuned through co-assembly, which involves mixing two or more different gelator molecules. nih.govmdpi.com Co-assembly of Fmoc-Lys(Fmoc)-OH with other Fmoc-amino acids, such as Fmoc-serine or Fmoc-glutamic acid, can lead to hydrogels with improved mechanical strength and structural characteristics compared to the individual components. mdpi.com This approach allows for the creation of more stable and cross-linked 3D networks, demonstrating a powerful strategy for engineering the properties of the resulting biomaterials. nih.govmdpi.com

| Fmoc-Lysine Derivative | Co-assembling Partner | Key Research Finding | Reference(s) |

| Fmoc-Lys(Fmoc)-OH | Fmoc-Trp-OH | Co-assembly is influenced by the volumetric ratio, affecting fluorescence intensity and suggesting strong π-π interactions between the fluorenyl groups. | semanticscholar.orgmdpi.com |

| Fmoc-Lys(Fmoc)-OH | Fmoc-Glu | Displayed the best rheological characteristics among the studied co-assembled systems, indicating a well-formed and stable gel network. | mdpi.com |

| Fmoc-Lys(Fmoc)-OH | Fmoc-Ser or Fmoc-Gly-Gly-Gly | Co-assembly was confirmed through various analytical techniques, showing the formation of supramolecular structures via physical bonds creating 3D fibrillar networks. | nih.govmdpi.com |

| Fmoc-Lys(Fmoc)-Asp | None (Self-assembles) | Acts as a "hypergelator" with an extremely low critical gelation concentration (0.002 wt%) and forms conductive composites with polyaniline. | researchgate.netfrontiersin.org |

Development of Peptide-Derived Biomaterials

The self-assembling properties of Fmoc-D-Lys-OH and its derivatives are harnessed to create functional biomaterials for a variety of applications, particularly in the biomedical field. nih.gov The resulting hydrogels are of great interest due to their high water content, biocompatibility, and structural resemblance to the extracellular matrix, making them suitable for applications like tissue engineering and drug delivery. nih.govbeilstein-journals.orgacs.org

In tissue engineering, these hydrogels can serve as scaffolds that support cell growth and proliferation. beilstein-journals.org The ability to form a 3D network under physiological conditions allows for the encapsulation of cells within the gel matrix. nih.gov For example, a gelator containing two Fmoc groups (Fmoc-lysine and Fmoc-aspartic acid) was shown to be useful for 2D and 3D cell scaffolds. beilstein-journals.org

As drug delivery vehicles, these hydrogels can encapsulate therapeutic molecules and release them in a sustained manner. nih.gov The fibrous network of the gel physically entraps the drug, and its release can be triggered by the degradation of the gel or by diffusion out of the matrix. The co-assembly of Fmoc-amino acids with drugs can provide different therapeutic effects. nih.gov For instance, the encapsulation of the antibiotic aztreonam (B1666516) within an Fmoc-phenylalanine hydrogel expanded its antibacterial range and allowed for continuous release. nih.gov The inherent antibacterial activity of molecules like L-lysine can also be leveraged; Fmoc-Lys-Fmoc has been noted for its activity against both gram-positive and gram-negative bacteria, adding a functional dimension to its use in biomaterials. nih.govmdpi.com

| Application Area | System Description | Research Finding | Reference(s) |

| Tissue Engineering | Fmoc-dipeptide hydrogel scaffolds | Fmoc-amino acid systems can form nanofibers suitable for tissue engineering applications. | acs.org |

| Cell Scaffolds | Hydrogel from a gelator with two Fmoc groups (Fmoc-lysine and Fmoc-aspartic acid) | The material demonstrated good mechanical properties and suitability for 2D/3D cell scaffolds. | nih.govbeilstein-journals.org |

| Drug Delivery | Co-assembly of Fmoc-amino acids with drug molecules | Fmoc-amino acids can be co-assembled with drugs to act as delivery carriers, providing sustained release. | nih.gov |

| Antibacterial Materials | Hydrogels based on Fmoc-Lys(Fmoc)-OH | The lysine component provides intrinsic antibacterial activity, which is beneficial for applications in wound healing. | nih.govmdpi.com |

Analytical and Characterization Methodologies in Fmoc D Lys Oh Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-D-Lys-OH and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR spectra confirm the presence and connectivity of hydrogen atoms, with characteristic signals for the protons on the fluorenyl (Fmoc), lysine (B10760008), and hydroxyl groups.

¹³C-NMR spectra identify all unique carbon atoms in the molecule, verifying the integrity of both the protecting group and the amino acid backbone. While a specific spectrum for Fmoc-D-Lys-OH is not readily available, analysis of closely related compounds, such as Fmoc-L-Lys-OH or its derivatives, demonstrates the technique's utility. For example, in derivatives like Fmoc-Lys(DMNB)-OH, distinct peaks corresponding to the aromatic Fmoc group, the lysine chain, and the additional protecting groups are clearly resolved.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of the intact molecule, often as a protonated species [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, which can be used to confirm the elemental formula of the compound with a high degree of confidence.

| Technique | Purpose | Typical Information Obtained | Reference |

|---|---|---|---|

| ¹H-NMR | Structural Validation | Confirms the presence of protons on the Fmoc group and lysine backbone. | |

| ¹³C-NMR | Structural Integrity | Validates the carbon skeleton of the entire |

Q & A

Q. What are the recommended storage conditions for Fmoc-D-Lys-OH to ensure stability?

Fmoc-D-Lys-OH should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 3 years) in a dry, airtight container to prevent moisture absorption and degradation . For solutions, use anhydrous DMSO and store at -80°C for up to 1 year. Always allow the compound to equilibrate to room temperature before opening to avoid condensation .

Q. What safety precautions are necessary when handling Fmoc-D-Lys-OH?

While Fmoc-D-Lys-OH is not classified as hazardous, standard laboratory precautions are essential:

Q. How can solubility issues of Fmoc-D-Lys-OH in aqueous buffers be addressed?

Fmoc-D-Lys-OH has limited aqueous solubility. To mitigate this:

- Dissolve in DMSO (up to 100 mg/mL) with sonication for 10–15 minutes .

- For peptide synthesis, pre-activate the amino acid with coupling reagents (e.g., HBTU or HATU) in DMSO before adding to the reaction mixture .

- Avoid prolonged heating (>37°C) to prevent racemization .

Q. What are the standard purification methods for Fmoc-D-Lys-OH-containing peptides?

- Reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA) is preferred .

- Confirm purity (>98%) via analytical HPLC and characterize using mass spectrometry (MS) .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) with Fmoc-D-Lys-OH?

Racemization risk increases under basic conditions. Strategies include:

- Using low-temperature coupling (4–10°C) with HOBt/DIC as activators .

- Limiting piperidine exposure during Fmoc deprotection to 20% v/v for ≤5 minutes .

- Monitoring enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .

Q. What functionalization strategies enable Fmoc-D-Lys-OH derivatives for click chemistry applications?

- Introduce azide or alkyne groups via ε-amino modifications (e.g., Fmoc-D-Lys(N₃)-OH) for CuAAC or SPAAC reactions .

- Use propargyloxycarbonyl (Pryoc) or pentynoyl groups for site-specific conjugation in peptide-drug conjugates .

- Confirm functionalization efficiency via ¹H-NMR (δ 7.3–8.5 ppm for Fmoc protons) and FT-IR (C≡C stretch at ~2100 cm⁻¹) .

Q. How can Fmoc-D-Lys-OH-based hydrogels be optimized for drug delivery?

- Design amphiphilic peptides with Fmoc-D-Lys-OH to enhance self-assembly into β-sheet structures .

- Tune mechanical properties by adjusting peptide concentration (1–5% w/v) and crosslinking with EDC/NHS .

- Assess biocompatibility via MTT assays and drug release kinetics using UV-Vis spectroscopy .

Q. What analytical methods resolve contradictions in purity assessments of Fmoc-D-Lys-OH batches?

- Combine HPLC-UV (λ = 265 nm for Fmoc group) with LC-MS/MS to detect trace impurities (e.g., diastereomers or truncated sequences) .

- Validate results against certified reference standards (e.g., USP/EP pharmacopeial guidelines) .

- Perform elemental analysis to confirm stoichiometric consistency (C, H, N) .

Q. What are the environmental considerations for disposing of Fmoc-D-Lys-OH waste?

- Collect solid waste in sealed containers and incinerate in a chemical waste furnace with afterburners to prevent toxic emissions .

- For liquid waste, neutralize with 1M HCl and adsorb onto activated charcoal before disposal .

- Avoid release into waterways; monitor ecotoxicity using Daphnia magna acute toxicity assays (EC₅₀ >100 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.